REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH2:5]([O:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](O)=[O:12])[CH:6]=[CH2:7].[OH-].[Na+].[ClH:20]>C1(C)C=CC=CC=1.CN(C)C=O>[CH2:5]([O:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([Cl:20])=[O:12])[CH:6]=[CH2:7] |f:2.3|
|
Name
|
|
Quantity
|
281 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
356 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2000 ml four-necked reaction flask, equipped with a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, addition funnel, condenser
|
Type
|
ADDITION
|
Details
|
above was added over approximately 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction temperature was kept below 20° C. with an ice/water bath
|
Type
|
CUSTOM
|
Details
|
The nitrogen sweep was connected to a trap
|
Type
|
CUSTOM
|
Details
|
are formed during the reaction
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 3.5 hours of reflux
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
Solvent was distilled at atmospheric pressure because removal under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After most of the solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was transferred to a 1000 ml flask
|
Type
|
CUSTOM
|
Details
|
equipped with a distillation head
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)OC1=C(C(=O)Cl)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |